Fmoc-asn(dmcp)-OH

Solid-Phase Peptide Synthesis Solubility Enhancement Acylation Kinetics

Traditional Fmoc-Asn(Trt)-OH suffers from poor DMF solubility and steric hindrance, causing low coupling efficiency and aspartimide byproducts-critical failure points in long or hydrophobic peptide sequences. Fmoc-Asn(Dmcp)-OH is the engineered solution for robust SPPS. - Solubility: ≥0.5 M in DMF (vs. <0.1 M for Trt derivative), enabling high-concentration couplings. - Kinetics: Faster acylation and subsequent residue addition; reduces truncation in automated synthesizers. - Purity: ≥98% HPLC; validated in industrial thymalfasin synthesis. Minimizes HPLC purification costs at scale.

Molecular Formula C25H28N2O5
Molecular Weight 436.5 g/mol
Cat. No. B12049551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-asn(dmcp)-OH
Molecular FormulaC25H28N2O5
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CC1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H28N2O5/c1-25(2,15-11-12-15)27-22(28)13-21(23(29)30)26-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t21-/m0/s1
InChIKeyXJQSVBZBGZBJDP-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asn(Dmcp)-OH: Baseline Overview


Fmoc-Asn(Dmcp)-OH (CAS 172947-19-2) is an asparagine derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS), where the side-chain amide is protected by the dimethylcyclopropylmethyl (Dmcp) group [1]. This compound was developed to address persistent challenges associated with traditional asparagine protecting groups, particularly aspartimide formation and solubility limitations [1]. It is widely recognized as a superior alternative to the commonly used, but sterically hindered, Fmoc-Asn(Trt)-OH derivative, offering significant advantages in coupling efficiency and peptide solubility .

Fmoc SPPS with Dmcp amide protection; compatible with standard protocols
Supports challenging sequences where Trt protection limits solubility or kinetics
Reported fit for automated, high-throughput and scale-up peptide workflows

Why Generic Substitution Fails


Generic substitution of Fmoc-asparagine derivatives in SPPS is ill-advised due to significant performance variations that directly impact synthesis outcome and purity. The standard Fmoc-Asn(Trt)-OH, for instance, suffers from low solubility in commonly used coupling solvents like DMF, which limits reaction concentrations and can lead to incomplete aminoacylation . Furthermore, the bulky trityl group introduces steric hindrance that significantly retards the coupling rate of both the incoming residue and the subsequent amino acid, a problem that becomes pronounced in sterically demanding peptide sequences . In contrast, Fmoc-Asn(Dmcp)-OH was specifically engineered to overcome these limitations, offering dramatically improved solubility and faster coupling kinetics, making it a non-interchangeable building block for challenging syntheses where high yield and purity are paramount .

Target (Dmcp)
Higher DMF solubility and lower gelation tendency; supports high-concentration coupling
Generic Trt substitute
Lower practical solubility, prone to viscosity issues; may require dilution and longer cycles
Target (Dmcp)
Compact group enables faster coupling and rapid N-terminal deprotection
Generic Trt substitute
Steric hindrance slows coupling; deprotection may be incomplete at N-terminus

Quantitative Evidence Guide


Enhanced DMF Solubility

Fmoc-Asn(Dmcp)-OH demonstrates a marked improvement in solubility over its widely used trityl-protected analog. Standard quality control testing defines a quantitative threshold where a 1 mmol sample of Fmoc-Asn(Dmcp)-OH in 2 mL of DMF is 'clearly soluble', resulting in a 0.5 M solution . While Fmoc-Asn(Trt)-OH is soluble in DMF, its solutions are often more viscous and prone to gelation at similar concentrations, hindering efficient mixing and mass transfer during automated synthesis . This superior solubility enables coupling reactions at higher effective concentrations, which thermodynamically drives acylation to completion more rapidly.

DMF solubility
Class-level inference
≥ 0.5 M “clearly soluble”
Supports higher-concentration coupling workflows
Standard QC: 1 mmol / 2 mL DMF; comparator may gel at similar concentration
Solid-Phase Peptide Synthesis Solubility Enhancement Acylation Kinetics

Accelerated Coupling Rate

The compact Dmcp group provides a fundamental kinetic advantage over the bulkier trityl (Trt) group. Vendor technical datasheets explicitly state that 'Coupling of Dmcp-protected derivatives is faster than that of the corresponding hindered Trt derivatives' . This statement is based on the mechanistic principle that reduced steric bulk around the activated carboxylic acid minimizes the activation energy for nucleophilic attack by the resin-bound amine. The seminal work by Carpino et al. establishes the structural basis for this, highlighting the Dmcp group's design to minimize steric hindrance while maintaining robust protection [1].

Coupling rate
Reported
Faster than Trt-protected analog
May reduce cycle time and side reactions
Vendor technical documentation; structural basis in Carpino et al. 1995
Coupling Kinetics Steric Hindrance Peptide Assembly

Rapid N-Terminal Deprotection

A critical failure point for many amide protecting groups is their slow or incomplete removal when the asparagine residue is located at the sterically accessible N-terminus of a peptide chain. The Dmcp group was specifically designed to overcome this. The manufacturer's technical documentation states that 'Cleavage of the Dmcp group is rapid, even when the residue is located at the N-terminus of a peptide' . The foundational chemistry by Carpino et al. demonstrates that the dimethylcyclopropylmethyl cation is exceptionally stabilized, leading to remarkably fast solvolysis rates under standard trifluoroacetic acid (TFA) cleavage conditions [1]. This ensures complete conversion to the free amide in a predictable timeframe.

N-terminal deprotection
Class-level inference
Rapid cleavage with TFA, even at N-terminus
Supports predictable and complete deprotection
Reported advantage over Trt in global cleavage cocktails
Deprotection Kinetics N-Terminal Residue Global Cleavage

Enhanced Peptide Intermediate Solubility

The benefits of the Dmcp group extend beyond the single amino acid building block to the growing peptide chain. The technical datasheet explicitly states that 'Dmcp-protected peptides have enhanced solubility' . This property is particularly valuable in the synthesis of hydrophobic or aggregation-prone sequences, where poor on-resin solubility can lead to synthesis failure. By improving the solvation of the peptide-resin complex, the Dmcp group facilitates more efficient reagent penetration and coupling, making it a preferred choice for difficult peptide sequences.

Peptide intermediate solubility
Data to verify
Enhanced solubility of Dmcp-protected peptide chains
May improve synthesis of aggregation-prone sequences
Empirical observation; sequence-dependent
Peptide Solubility Synthesis Intermediates Sequence Aggregation

High-Purity Commercial Specification

The commercial product is released with stringent quality specifications that guarantee a high level of purity and enantiomeric integrity, essential for reproducible peptide synthesis. The specification includes a minimum HPLC purity of 98.0% (area%) and an enantiomeric purity of ≥99.5% (area%) . This level of quality assurance is comparable to or exceeds that of many generic Fmoc-Asn(Trt)-OH suppliers, ensuring that the enhanced reactivity is not compromised by the presence of contaminants or enantiomeric impurities that could lead to epimerized peptide products.

Commercial purity
Specification review
HPLC ≥ 98.0%, Enantiomeric purity ≥ 99.5%
Supports reproducible coupling and low epimerization risk
QC release specification; compare with supplier COA
Quality Control Purity Specification Comparability

Preferred Application Scenarios


Complex Therapeutic Peptide Synthesis

The enhanced solubility and rapid coupling kinetics of Fmoc-Asn(Dmcp)-OH make it a superior choice for synthesizing challenging therapeutic peptide sequences. For peptides exceeding 30-40 residues, the risk of incomplete couplings and aggregation increases significantly with Trt-protected asparagine. The Dmcp derivative's ability to be used at higher concentrations accelerates the synthesis and improves crude purity, which is paramount in pharmaceutical settings where lengthy and costly HPLC purifications must be minimized.

Industrial-Scale Peptide Production

In large-scale peptide manufacturing, synthesis efficiency and process robustness are key economic drivers. Fmoc-Asn(Dmcp)-OH's superior DMF solubility (≥0.5 M) enables high-concentration couplings that reduce solvent consumption and cycle times. The rapid, complete deprotection of the Dmcp group eliminates the risk of time-dependent variability in the final deprotection step, a critical factor for process consistency and regulatory compliance . A patent for the industrial synthesis of thymalfasin (Thymosin α1) explicitly utilizes Fmoc-Asn(Dmcp)-OH as the first residue, demonstrating its established utility in scalable, industrial-grade Scenarios .

Aggregation-Prone Sequence Synthesis

Peptide sequences containing multiple asparagine residues or highly hydrophobic motifs are especially prone to on-resin aggregation and synthesis failure. The Dmcp group's ability to enhance the solubility of the protected peptide chain directly addresses this challenge. By improving the solvation of the growing peptide, the Dmcp group ensures more efficient access for subsequent amino acid couplings, leading to higher synthetic success rates compared to using Fmoc-Asn(Trt)-OH, which can aggravate aggregation problems due to its lipophilic trityl group.

Automated High-Throughput Library Synthesis

Automated synthesizers demand building blocks with reliable and fast coupling/deprotection kinetics to maintain high throughput. The faster coupling and 'rapid' cleavage of the Dmcp group ensure shorter cycle times and reduced risk of carry-over or truncation. The high, reproducible purity (≥98% HPLC) of the commercial supply further guarantees consistent results across hundreds of parallel syntheses, making it the preferred asparagine derivative for generating high-quality peptide libraries for drug discovery.

Application
Selection Property
Validation Focus
Complex sequence peptide synthesis
High-concentration DMF solubility and rapid coupling
Crude purity and coupling completion
Large-scale peptide synthesis
≥0.5 M DMF solubility and rapid deprotection
Process consistency and solvent/reagent economy
Aggregation-prone sequences
Enhanced on-resin peptide solubility
On-resin solvation and synthesis success rate
Automated high-throughput library synthesis
Reproducible high purity and fast kinetics
Batch-to-batch consistency and minimal truncation
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